1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene
Description
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:
- Chlorine atom at position 2: Enhances electron-withdrawing effects, directing electrophilic substitution.
- Fluoromethoxy group (-OCH₂F) at position 6: Combines fluorine’s electronegativity with methoxy’s steric and electronic effects.
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-chloro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
InChI Key |
BZZHQDZYHYBUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)OCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-(fluoromethoxy)benzene, which is then subjected to a bromination reaction to introduce the 3-bromopropyl group. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of halogen atoms in the structure can enhance its binding affinity and specificity towards certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Substituents | Molecular Weight |
|---|---|---|---|
| (3-Bromopropyl)-benzene | 637-59-2 | 3-Bromopropyl | 199.08 g/mol |
| 1-Bromo-4-propylbenzene | 588-93-2 | Bromine at position 1, propyl at 4 | 199.08 g/mol |
| (Dichloromethyl)benzene | 98-87-3 | Dichloromethyl | 161.03 g/mol |
| 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene | - | 3-Bromopropyl, Cl, -OCH₂F | ~293.5 g/mol* |
*Estimated based on substituent contributions.
Key Observations:
- Electron-Withdrawing Effects : The chlorine and fluoromethoxy groups in the target compound create a stronger electron-deficient aromatic ring compared to (3-bromopropyl)-benzene, which lacks additional electronegative substituents . This enhances reactivity toward electrophilic aromatic substitution (e.g., nitration, sulfonation).
Physical Properties
Table 2: Boiling Points and Density Comparisons
| Compound Name | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| (3-Bromopropyl)-benzene | 237–238 | 1.32 (20°C) |
| 1-Bromo-4-propylbenzene | 225 | 1.286 |
| (Dichloromethyl)benzene | Not reported | Not reported |
| Target Compound (estimated) | ~250–260* | ~1.45* |
*Estimates based on additive effects of substituents.
Analysis:
- The target compound’s higher molecular weight and polar substituents (Cl, -OCH₂F) likely elevate its boiling point compared to (3-bromopropyl)-benzene (237–238°C) and 1-bromo-4-propylbenzene (225°C) .
Biological Activity
1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C10H11BrClFO
- Molecular Weight: 281.55 g/mol
- IUPAC Name: 1-(3-bromopropyl)-2-chloro-6-(fluoromethoxy)benzene
| Property | Value |
|---|---|
| Boiling Point | 307.4 ± 32.0 °C |
| Density | 1.456 ± 0.06 g/cm³ |
| Solubility | Soluble in organic solvents |
The biological activity of 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms enhance its reactivity and binding affinity to these targets, potentially leading to the modulation of cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity and Applications
Research has indicated that this compound possesses various biological activities:
Antimicrobial Activity
Studies have shown that halogenated aromatic compounds exhibit antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against bacterial strains and fungi, suggesting that 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene may also possess such properties.
Anticancer Potential
Research into the anticancer effects of halogenated compounds has revealed promising results. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies, indicating potential as a therapeutic agent in oncology.
Case Studies
- Antimicrobial Efficacy : A study explored the effectiveness of halogenated compounds against resistant bacterial strains, revealing that compounds similar to 1-(3-Bromopropyl)-2-chloro-6-(fluoromethoxy)benzene exhibited significant antibacterial activity (Study Reference: ).
- Anticancer Activity : A recent investigation into the cytotoxic effects of halogenated benzene derivatives demonstrated that these compounds could selectively induce cell death in cancerous cells while sparing normal cells (Study Reference: ).
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that halogenated aromatic compounds can exhibit cytotoxic effects at high concentrations. Further studies are needed to establish safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
